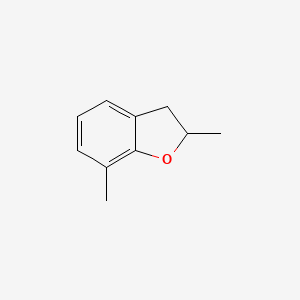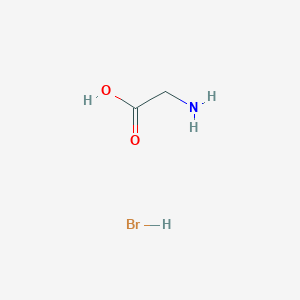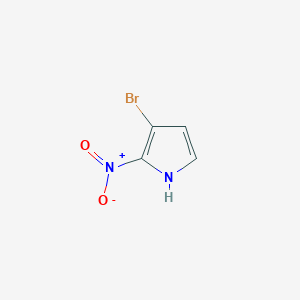
3-Bromo-2-nitro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-nitro-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. The presence of bromine and nitro groups at the 3 and 2 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-1H-pyrrole typically involves the bromination of 2-nitropyrrole. This can be achieved through the reaction of 2-nitropyrrole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 3-substituted-2-nitro-1H-pyrroles.
Reduction: Formation of 3-bromo-2-amino-1H-pyrrole.
Oxidation: Formation of various oxidized pyrrole derivatives.
Applications De Recherche Scientifique
3-Bromo-2-nitro-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-nitro-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
2-Bromo-1H-pyrrole: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitro-1H-pyrrole: Lacks the bromine atom, affecting its chemical behavior and biological activity.
3-Bromo-2-chloro-1H-pyrrole: Contains a chlorine atom instead of a nitro group, leading to distinct properties.
Uniqueness: 3-Bromo-2-nitro-1H-pyrrole is unique due to the simultaneous presence of both bromine and nitro groups, which confer specific reactivity patterns and potential biological activities not observed in its analogs .
Propriétés
Formule moléculaire |
C4H3BrN2O2 |
|---|---|
Poids moléculaire |
190.98 g/mol |
Nom IUPAC |
3-bromo-2-nitro-1H-pyrrole |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-2-6-4(3)7(8)9/h1-2,6H |
Clé InChI |
FWNCXWBNANRESP-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
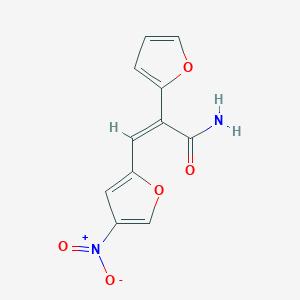
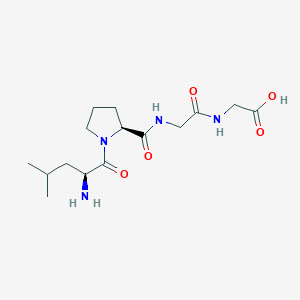
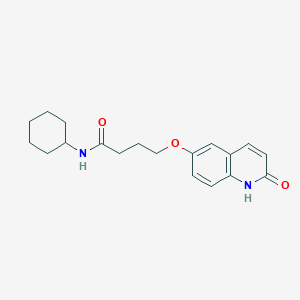
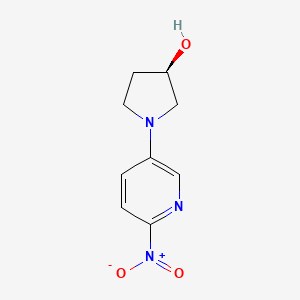
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
